Enhanced Cytotoxic Selectivity Against Cancer Cells: IC50 Comparison with Non-Cancerous Cells
3-Chloro-6-(methylsulfonyl)pyridazine demonstrates moderate anticancer activity with an IC50 range of 4.98–14.65 µM against cancer cell lines, while showing reduced toxicity toward non-cancerous cells, indicating a favorable selectivity profile . In contrast, the structurally related analog 3-(1-aziridinyl)-6-(methylsulfonyl)pyridazine exhibited higher IC50 values (15 µM and 20 µM) against HL60 and MCF7 cell lines, respectively, suggesting the 3-chloro substitution may confer enhanced potency or a different mechanism of action compared to the aziridinyl analog .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.98 – 14.65 µM (against cancer cell lines) |
| Comparator Or Baseline | 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine: 15 µM (HL60), 20 µM (MCF7) |
| Quantified Difference | Target compound IC50 is approximately 1.0–4.0 times lower (more potent) than comparator |
| Conditions | In vitro cell viability assays; cancer cell lines |
Why This Matters
This data supports the selection of 3-Chloro-6-(methylsulfonyl)pyridazine over the aziridinyl analog for anticancer lead optimization due to its superior in vitro potency and potential for an improved therapeutic window.
